1-Biphenyl-4-YL-piperazin-2-one

Description

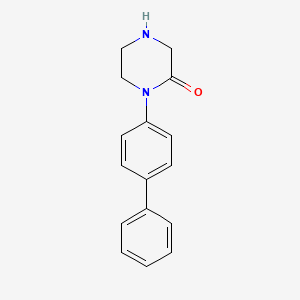

1-Biphenyl-4-YL-piperazin-2-one is a piperazine derivative characterized by a biphenyl substituent at the 4-position of the piperazin-2-one ring.

Properties

Molecular Formula |

C16H16N2O |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

1-(4-phenylphenyl)piperazin-2-one |

InChI |

InChI=1S/C16H16N2O/c19-16-12-17-10-11-18(16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,17H,10-12H2 |

InChI Key |

LAQNKSZURMQJME-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Biphenyl-4-YL-piperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Biphenyl-4-YL-piperazin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an amine or alcohol.

Scientific Research Applications

1-Biphenyl-4-YL-piperazin-2-one has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Biphenyl-4-YL-piperazin-2-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Piperazine Derivatives

Key Observations:

Substituent Bulk and Lipophilicity: The biphenyl group in this compound increases molecular weight (~318 g/mol estimated) and logP (~3.5 predicted) compared to phenyl (MK38, ~290 g/mol) or thiophene (Compound 21, ~320 g/mol) analogs. This enhances membrane permeability but may reduce aqueous solubility .

Ketone Position and Conformation :

- The ketone in this compound is part of the piperazin-2-one ring, enforcing a planar conformation. In contrast, analogs like MK38 and Compound 21 have ketones in flexible alkyl chains, allowing greater rotational freedom and varied binding modes .

Biological Activity Implications: Thiophene-containing analogs (e.g., MK38) are associated with serotonin receptor modulation, while trifluoromethylphenyl derivatives (Compound 21) often target kinases or G-protein-coupled receptors (GPCRs) .

Pharmacological Potential

- Target Selectivity :

- Toxicity Considerations :

- Biphenyl moieties may raise hepatotoxicity concerns due to cytochrome P450 interactions, whereas thiophene or trifluoromethyl groups (as in Compound 21) are generally more metabolically inert .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.